molecular formula C15H14N4O2 B2441273 4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 1797977-48-0

4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No. B2441273
CAS RN: 1797977-48-0
M. Wt: 282.303
InChI Key: DUILBENHNPFLMN-UHFFFAOYSA-N
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Description

“4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a chemical compound. It belongs to a family of compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have attracted significant attention due to their potential applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are fused, rigid, and planar N-heterocyclic systems that contain both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific compound and conditions . For instance, some compounds have been synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Scientific Research Applications

  • Antiviral Activity : One study highlighted the synthesis of analogues of pyrazolo[3,4-d]pyrimidines, demonstrating their antiviral properties against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).

  • Antitumor and Antimicrobial Activities : Another research explored the synthesis of N-arylpyrazole-containing enaminones, leading to derivatives with promising antitumor and antimicrobial activities (Riyadh, 2011).

  • Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl and other heterocyclic compounds derived from related structures have been synthesized and tested for their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

  • Functional Fluorophores : Research has been conducted on the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for creating functional fluorophores, indicating their application in bioimaging and molecular probes (Castillo et al., 2018).

  • Antiavian Influenza Virus Activity : A study described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showcasing significant activities against bird flu influenza (H5N1) (Hebishy et al., 2020).

  • Cognitive Impairment Treatment : Phosphodiesterase 1 (PDE1) inhibitors based on pyrazolo[3,4-d]pyrimidinones have been identified for potential treatment of cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

  • Antibacterial Activity : Another research focus is the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with evaluated antibacterial activity, highlighting their potential as antimicrobial agents (Rostamizadeh et al., 2013).

Future Directions

The future directions for research on “4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide” and related compounds could include further exploration of their potential applications in medicinal chemistry and material science, as well as the development of new synthetic routes and functionalizations .

properties

IUPAC Name

4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-10-7-14-16-8-12(9-19(14)18-10)17-15(20)11-3-5-13(21-2)6-4-11/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUILBENHNPFLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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